

ZM 306416: A Potent Dual Inhibitor of VEGFR and EGFR Signaling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 306416 is a synthetic, small-molecule compound recognized for its potent inhibitory activity against key receptor tyrosine kinases (RTKs) involved in cancer progression. Primarily characterized as a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, **ZM 306416** also demonstrates significant activity against the Epidermal Growth Factor Receptor (EGFR). This dual inhibitory action makes it a valuable tool for cancer research and a potential scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **ZM 306416**, including detailed experimental protocols and an examination of its impact on relevant signaling pathways.

Chemical Structure and Properties

ZM 306416 is a quinazoline derivative with a distinct chemical structure that contributes to its potent inhibitory activity.



Property	Value
IUPAC Name	N-(4-chloro-2-fluorophenyl)-6,7- dimethoxyquinazolin-4-amine
CAS Number	690206-97-4[1]
Molecular Formula	C16H13ClFN3O2[1]
Molecular Weight	333.74 g/mol [1]
Canonical SMILES	COc1cc2c(cc1OC)ncnc2Nc1ccc(Cl)cc1F
Appearance	Off-white solid[2]
Solubility	Soluble in DMSO (≥33.4 mg/mL) and ethanol (≥2.85 mg/mL with gentle warming); insoluble in water[1][2]

Biological Properties and Mechanism of Action

ZM 306416 exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domain of VEGFR and EGFR. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor growth, angiogenesis, and metastasis.

Kinase Inhibitory Activity

The inhibitory potency of **ZM 306416** has been quantified against several key kinases, demonstrating a dual-targeting profile.



Target Kinase	IC50	Reference
VEGFR1 (Flt-1)	0.33 μΜ	[1][3]
VEGFR2 (KDR)	0.1 μΜ	[4]
VEGFR (unspecified)	0.67 μΜ	[1]
EGFR	<10 nM	[3][4]
Abl	1.3 μΜ	[4]
Src	0.33 μΜ	[3]

Cellular Effects

In cellular assays, **ZM 306416** has demonstrated selective anti-proliferative effects against cancer cell lines that are dependent on EGFR signaling. For instance, it shows potent activity in non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations, while sparing wild-type EGFR cell lines.[4]

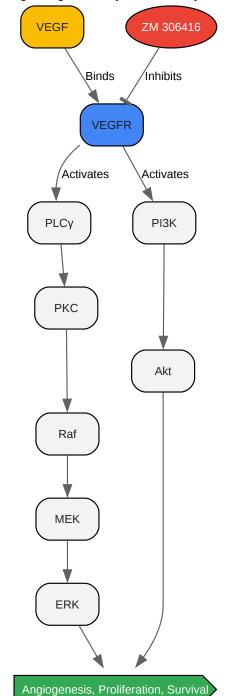
Cell Line	IC₅₀ (Anti-proliferative)	EGFR Status
H3255 (NSCLC)	0.09 ± 0.007 μM	Addicted
HCC4011 (NSCLC)	0.072 ± 0.001 μM	Addicted
A549 (NSCLC)	>10 μM	Wild-type
H2030 (NSCLC)	>10 μM	Wild-type

Furthermore, in human thyroid follicular cells, treatment with **ZM 306416** has been shown to reduce VEGFR2 phosphorylation and inhibit the steady-state levels of p42/44 MAPK phosphorylation.[1]

Signaling Pathways

The dual inhibition of VEGFR and EGFR by **ZM 306416** disrupts two critical signaling pathways in cancer biology.



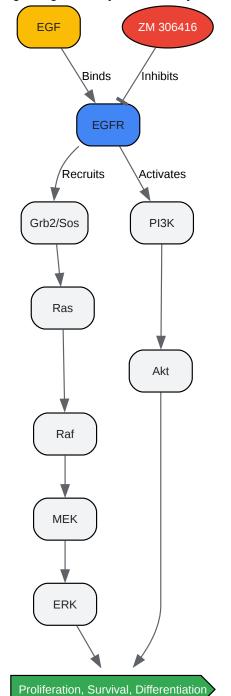


VEGFR Signaling Pathway Inhibition by ZM 306416

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Caption: Inhibition of the VEGFR signaling cascade by ZM 306416.





EGFR Signaling Pathway Inhibition by ZM 306416

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Caption: Inhibition of the EGFR signaling cascade by ZM 306416.



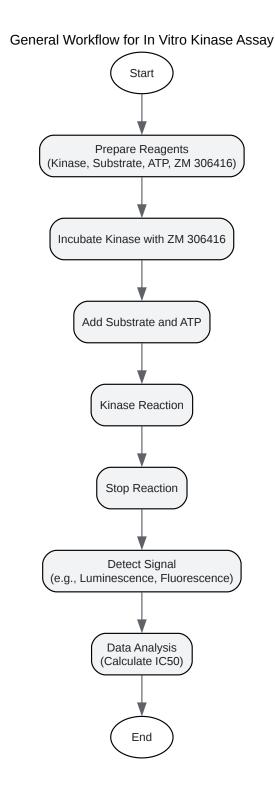
Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to characterize the activity of **ZM 306416**.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the concentration of **ZM 306416** required to inhibit the activity of a specific kinase by 50% (IC₅₀).





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Caption: A generalized workflow for determining kinase inhibition.



Methodology:

- Reagent Preparation: Recombinant human VEGFR or EGFR kinase is diluted in a kinase assay buffer. A peptide substrate and ATP are also prepared in the same buffer. ZM 306416 is serially diluted in DMSO to create a range of concentrations.
- Incubation: The kinase is pre-incubated with varying concentrations of ZM 306416 or DMSO (vehicle control) in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Kinase Reaction: The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified. This is often achieved using a luminescence-based assay where the signal is inversely proportional to kinase activity.
- Data Analysis: The luminescence or fluorescence data is normalized to controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (General Protocol)

This assay measures the effect of **ZM 306416** on the growth of cancer cell lines.

Methodology:

- Cell Seeding: Cancer cells (e.g., NSCLC cell lines) are seeded into 96-well plates at a
 predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with serial dilutions of ZM 306416 or DMSO as a
 vehicle control.
- Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).



- Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric method. A
 common method is the MTT assay, where a tetrazolium salt is reduced by metabolically
 active cells to a colored formazan product. The absorbance is read on a microplate reader.
- Data Analysis: The absorbance values are converted to percent viability relative to the vehicle-treated control. The IC₅₀ value, representing the concentration of **ZM 306416** that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

ZM 306416 is a potent dual inhibitor of VEGFR and EGFR, two clinically validated targets in oncology. Its well-defined chemical structure and biological activity make it an important pharmacological tool for investigating the roles of these signaling pathways in cancer and other diseases. The detailed understanding of its properties and the availability of robust experimental protocols are essential for its effective use in preclinical research and drug discovery efforts. Further investigation into its in vivo efficacy, pharmacokinetic profile, and selectivity will continue to delineate its therapeutic potential.

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